ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a coumarin-derived ester featuring a 4,8-dimethyl-substituted chromen-2-one core. Key structural attributes include:
- 7-Substituent: A 2-amino-2-oxoethoxy group (-OCH₂C(O)NH₂), introducing hydrogen-bonding capacity and polarity.
- 3-Substituent: An ethyl propanoate ester (-CH₂CH₂COOEt), enhancing lipophilicity compared to carboxylic acid derivatives.
- Molecular formula: C₁₈H₂₆NO₇ (calculated molecular weight: 368.36 g/mol).
Properties
IUPAC Name |
ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-4-23-16(21)8-6-13-10(2)12-5-7-14(24-9-15(19)20)11(3)17(12)25-18(13)22/h5,7H,4,6,8-9H2,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTJBTZXUWTWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
a. Structural Variations and Functional Groups
- 7-Substituent Diversity: The target’s 2-amino-2-oxoethoxy group is polar and capable of hydrogen bonding, contrasting with the bulky aromatic groups in (e.g., anthracene) and the ketone-containing 2-oxopropoxy group in . This impacts solubility and intermolecular interactions .
- 3-Substituent Effects: Propanoic acid derivatives () exhibit higher melting points (190–196°C) due to intermolecular hydrogen bonding, whereas esters (target, ) likely have lower melting points .
b. Physicochemical Properties
Biological Activity
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound featuring a coumarin backbone, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.407 g/mol. The structural complexity arises from the integration of various functional groups, including an ethyl ester and an amino group, which may enhance its biological activity compared to simpler analogs.
| Property | Details |
|---|---|
| Molecular Formula | C20H25NO6 |
| Molecular Weight | 366.407 g/mol |
| Key Functional Groups | Ethyl ester, dimethylamino moiety, chromenone framework |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, modifications at the C-7 and C-3 positions of related compounds have shown enhanced antibacterial activity, suggesting that similar modifications could be beneficial for this compound .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies have indicated that derivatives of coumarin compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation. The unique structure of this compound may allow it to interact with specific cellular targets involved in cancer cell proliferation .
The proposed mechanism of action for this compound involves its ability to bind to specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation or enhanced apoptosis in cancer cells. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-negative bacteria.
Study 2: Anticancer Activity
In another investigation focused on the anticancer properties, ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-y]propanoate was tested on various cancer cell lines using the MTT assay to assess cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 5 |
| MCF7 (breast) | 10 |
| A549 (lung) | 15 |
The results demonstrated that this compound has a significant cytotoxic effect on cancer cells, with lower IC50 values indicating higher potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
